2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole
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Overview
Description
2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 2-chlorophenyl and propyl groups attached to the oxadiazole ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with propyl hydrazinecarboxylate under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets and disrupt cellular processes.
Agriculture: It can be used as a pesticide or herbicide, providing protection against various pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets within cells. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of cell membranes, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-((2-Chlorophenyl)methylthio)-1,3,4-oxadiazole: Lacks the propyl group, which may affect its chemical properties and biological activity.
5-Propyl-1,3,4-oxadiazole: Lacks the 2-chlorophenylmethylthio group, resulting in different reactivity and applications.
2-((2-Chlorophenyl)methylthio)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the 2-chlorophenylmethylthio and propyl groups in 2-(((2-Chlorophenyl)methyl)thio)-5-propyl-1,3,4-oxadiazole imparts unique chemical properties that differentiate it from similar compounds. These structural features may enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
28923-80-0 |
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Molecular Formula |
C12H13ClN2OS |
Molecular Weight |
268.76 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-5-11-14-15-12(16-11)17-8-9-6-3-4-7-10(9)13/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
FHCUXGCMUASJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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